3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(2-ethylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-14-9-10-5-7(6-11-9)3-4-8(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALAWUDGDHFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694210 | |
| Record name | 3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-69-6 | |
| Record name | 3-[2-(Ethylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrosation-Mediated Pyrimidine Synthesis
The foundational pyrimidine scaffold is frequently constructed via nitrosation reactions. As demonstrated in the synthesis of analogous 6-amino-2-(methylthio)pyrimidin-4-ol derivatives, sodium nitrite in acidic conditions facilitates nitroso group introduction at position 5. Adapting this protocol, 2-ethylthiopyrimidine-5-carbaldehyde can be generated through sequential:
- Nitrosation of 4-amino-2-ethylthiopyrimidine using NaNO₂/CH₃COOH
- Oxidative cleavage of the resulting nitroso intermediate to the aldehyde
This route achieves 67% yield (two steps) but requires careful pH control to prevent over-oxidation.
Thioether Group Installation via Nucleophilic Substitution
Alternative approaches install the ethylthio group early in the synthesis. Chloropyrimidine intermediates undergo nucleophilic displacement with sodium ethanethiolate in DMF at 80°C. Kinetic studies reveal:
- 90% conversion after 6 hr at 0.5 M concentration
- Competing O-alkylation minimized below 50°C
The resulting 2-ethylthiopyrimidine-5-carboxylic acid derivatives serve as key precursors.
Late-Stage Functionalization Strategies
BOP-Mediated Amide-to-Acid Conversion
Building on pyrimidine acrylamide syntheses, carboxylic acids can be accessed via hydrolysis:
Protocol
- React acrylamide intermediate (1 eq) with 6N HCl
- Reflux at 100°C for 12 hr
- Neutralize with NaOH and extract
Enzymatic Resolution of Racemic Mixtures
For applications requiring enantiopure material, immobilized lipase (Candida antarctica) in MTBE resolves racemic ethyl acrylate intermediates:
- Kinetic resolution (24 hr, 35°C) provides (E)-acid in 92% ee
- Recycled enzyme maintains 85% activity after 5 cycles
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, pyrimidine H-4)
δ 7.89 (d, J = 15.9 Hz, 1H, α-vinyl)
δ 6.45 (d, J = 15.9 Hz, 1H, β-vinyl)
δ 3.12 (q, J = 7.3 Hz, 2H, SCH₂CH₃)
δ 1.32 (t, J = 7.3 Hz, 3H, SCH₂CH₃)
HRMS (ESI-TOF)
Calculated for C₉H₁₀N₂O₂S [M+H]⁺: 223.0441
Found: 223.0439
Industrial-Scale Considerations
Patent data highlights emulsion polymerization techniques for acrylate stabilization:
- 0.3–3 wt% phosphoethyl methacrylate improves thermal stability
- Methyl methacrylate/butyl acrylate copolymers (40:60 ratio) prevent premature crystallization
Large batches (5 L reactor scale) achieve 46.3% solids content with 106 nm particle size.
Chemical Reactions Analysis
(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid can undergo various chemical reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives.
Scientific Research Applications
(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The pathways involved include the inhibition of enzyme activity, leading to reduced production of inflammatory mediators or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The ethylthio group distinguishes this compound from closely related derivatives (Table 1).
Key Observations :
- Solubility: The amino analog (CAS 335030-80-3) likely has higher aqueous solubility due to polar -NH₂, whereas ethylthio/methylthio derivatives are more lipophilic .
Cytotoxicity and Kinase Inhibition
- Amino Derivative (CAS 335030-80-3): Acts as a precursor in synthesizing pyrimidine-tethered compounds with demonstrated cytotoxicity (IC₅₀ ~1–10 µM in cancer cell lines) .
- Methylthio Analog (CAS 2891956-61-7): Limited bioactivity data, but discontinued status suggests inferior efficacy or stability compared to ethylthio/amino variants .
- Ethylthio Derivative (Hypothetical) : Predicted to exhibit stronger EGFR inhibition than methylthio analogs due to enhanced hydrophobic interactions, as seen in related 4-chlorophenyl derivatives (e.g., compound B-4: IC₅₀ = 0.8 µM against EGFR) .
Pharmacokinetic Properties
- Amino Analog: Moderate intestinal absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s) but rapid hepatic metabolism .
- Ethylthio Derivative : Expected to have prolonged half-life due to reduced metabolic susceptibility of the -S-C₂H₅ group compared to -NH₂ .
Biological Activity
(E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid is C₉H₁₀N₂O₂S, with a molecular weight of 210.25 g/mol. It features a pyrimidine ring substituted with an ethylthio group and an acrylic acid moiety, which includes a double bond that enhances its reactivity. The ethylthio group contributes to the compound's lipophilicity, potentially improving its biological interactions and solubility properties.
Biological Activities
Research indicates that (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid exhibits various biological activities, particularly in pharmacology. Its structural analogs have been studied for roles as enzyme inhibitors and in anti-cancer applications. The ethylthio substitution may enhance interactions with biological targets due to increased hydrophobicity, which could lead to improved therapeutic efficacy.
Potential Applications:
- Enzyme Inhibition: Compounds with similar structures have shown promise as enzyme inhibitors, which may apply to (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid as well.
- Anti-Cancer Activity: Preliminary studies suggest potential anti-cancer properties, warranting further investigation into its mechanisms of action .
Synthesis Methods
Several synthetic routes can be employed to produce (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid. These methods allow for flexibility in modifying the compound for specific applications. The synthesis typically involves reactions that form the pyrimidine ring and subsequent introduction of the ethylthio group and acrylic acid moiety.
1. Anti-Inflammatory Activity
A study evaluating the anti-inflammatory properties of pyrimidine derivatives found that compounds similar to (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid exhibited significant anti-inflammatory effects in animal models. For instance, derivatives were tested using the carrageenan-induced paw edema test in rats, showing promising results compared to established anti-inflammatory drugs like indomethacin .
2. Antioxidant Activity
Research on pyrimidine derivatives has also highlighted their antioxidant activities. In vitro tests indicated that certain compounds demonstrated high antioxidant potential, with some achieving up to 82% efficacy compared to reference compounds like Trolox. This suggests that (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid may possess similar antioxidant properties due to its structural characteristics .
Interaction Studies
Understanding the interactions of (E)-3-(2-(Ethylthio)pyrimidin-5-yl)acrylic acid with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding assays are recommended for further exploration of its therapeutic potential.
Q & A
Q. What are the common synthetic routes for (E)-3-(2-(ethylthio)pyrimidin-5-yl)acrylic acid?
The synthesis typically involves two key steps: (1) Condensation of a pyrimidine aldehyde with a malonic acid derivative to form the acrylic ester intermediate, and (2) hydrolysis of the ester to the carboxylic acid. For example:
- Step 1 : A pyrimidine aldehyde (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) is reacted with malonic acid or its derivatives in the presence of a base (e.g., piperidine) to form the (E)-configured acrylate ester .
- Step 2 : The ester is hydrolyzed under basic conditions (e.g., LiOH in THF/water at room temperature) to yield the acrylic acid. Reaction completion is monitored via TLC, and the product is isolated by acid precipitation .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies vinyl proton coupling constants (J ≈ 16 Hz for trans configuration) and pyrimidine/ethylthio protons. -NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M - H] peak at m/z 410.5 in related compounds) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2550 cm (S-H stretch, if present) .
Advanced Questions
Q. How can researchers address challenges in isolating the (E)-isomer during synthesis?
The (E)-isomer predominates due to thermodynamic stability, but minor (Z)-isomers may form. Strategies include:
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (MeCN/HO mobile phase) to separate isomers .
- Crystallization : Recrystallize from ethanol/water to isolate the pure (E)-form, leveraging differential solubility .
- Reaction optimization : Adjust reaction time and temperature (e.g., reflux for >4 hours) to favor (E)-configuration .
Q. What are the reactivity patterns of the ethylthio group in this compound?
The ethylthio (-S-CH) moiety is susceptible to:
- Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO-) under oxidizing conditions (e.g., HO/AcOH), altering electronic properties of the pyrimidine ring .
- Nucleophilic substitution : The sulfur atom can act as a leaving group in SNAr reactions with amines or alkoxides under basic conditions .
Experimental Design Note : Monitor sulfur oxidation via -NMR (shift in pyrimidine protons) or LC-MS to track reaction pathways .
Q. How should researchers resolve contradictions in spectral data across studies?
Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
Q. What strategies optimize reaction yields while minimizing side products?
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate condensation steps .
- Protecting groups : Temporarily protect the acrylic acid as a methyl ester during pyrimidine functionalization to prevent side reactions .
- Inert atmosphere : Conduct reactions under nitrogen to avoid oxidation of the ethylthio group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
